molecular formula C13H13NO5 B13920978 Tert-butyl 5-nitrobenzofuran-2-carboxylate

Tert-butyl 5-nitrobenzofuran-2-carboxylate

Cat. No.: B13920978
M. Wt: 263.25 g/mol
InChI Key: JOAPRIPBRKUTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-nitrobenzofuran-2-carboxylate: is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of Tert-butyl 5-nitrobenzofuran-2-carboxylate typically involves the following steps :

    Formation of Benzofuran Ring: The benzofuran ring is constructed through a cyclization reaction. For instance, 2-hydroxy-5-nitrobenzaldehyde can be treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate.

    Introduction of Tert-butyl Group: The ethyl ester is then converted to the tert-butyl ester using tert-butyl alcohol and an acid catalyst.

Chemical Reactions Analysis

Tert-butyl 5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including :

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.

Scientific Research Applications

Tert-butyl 5-nitrobenzofuran-2-carboxylate has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: It is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 5-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Tert-butyl 5-nitrobenzofuran-2-carboxylate can be compared with other similar compounds, such as :

    Tert-butyl 5-nitrothiophene-2-carboxylate: This compound has a thiophene ring instead of a benzofuran ring, which can lead to different chemical and biological properties.

    Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has a piperazine ring and a hydroxypyridine group, which can also result in different reactivity and applications.

This compound is unique due to its specific structure, which combines the benzofuran ring with a nitro group and a tert-butyl ester, leading to distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 5-nitro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-13(2,3)19-12(15)11-7-8-6-9(14(16)17)4-5-10(8)18-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAPRIPBRKUTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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